methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate

Description

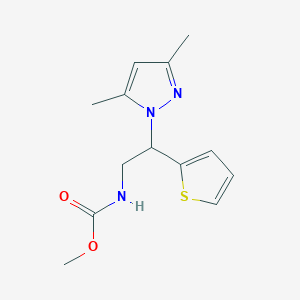

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate is a heterocyclic compound featuring a 3,5-dimethylpyrazole core linked to a thiophen-2-yl group via an ethyl chain, with a carbamate moiety at the terminal position (Figure 1). Its molecular formula is C₁₉H₂₂N₄O₄S₂, with a molecular weight of 434.5 g/mol . The pyrazole and thiophene rings contribute to its aromatic and electronic properties, while the carbamate group may influence solubility and metabolic stability.

Properties

IUPAC Name |

methyl N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-9-7-10(2)16(15-9)11(8-14-13(17)18-3)12-5-4-6-19-12/h4-7,11H,8H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYHZYKCQBUEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)OC)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃S |

| Molecular Weight | 393.46 g/mol |

| Purity | Typically ≥ 95% |

The structure includes a pyrazole ring, a thiophene moiety, and a carbamate functional group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole Ring : The pyrazole ring can be synthesized by reacting a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

- Attachment of Thiophene : The thiophene moiety is introduced through cross-coupling reactions such as Suzuki or Stille coupling.

- Carbamate Formation : The carbamate group is formed by reacting an amine with an isocyanate or a carbonyl compound in the presence of a base.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and thiophene rings often exhibit significant antimicrobial activities. For example, studies have shown that derivatives of pyrazole can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The presence of the thiophene ring enhances its ability to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been reported to inhibit matrix metalloproteinases, which are crucial in cancer progression and tissue remodeling .

Research Findings

Several studies have evaluated the biological activity of similar compounds:

- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, certain pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cells in vitro .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of pyrazole derivatives, suggesting potential applications in treating inflammatory diseases .

- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or receptors critical for disease progression. For example, some compounds have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation pathways .

Case Studies

A notable study focused on the synthesis and evaluation of novel pyrazole derivatives for their biological activity against specific targets:

- Study Title : "Design, Synthesis, and Biological Evaluation of Novel Dipeptide-Type SARS-CoV 3CL Protease Inhibitors"

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in heterocyclic cores, substituents, and appended functional groups. These variations significantly impact physicochemical properties and biological activity. Below is a comparative analysis of key compounds:

Key Structural and Pharmacological Differences

Heterocyclic Core Variations: Pyrazole vs. Thiophene Position: The thiophen-2-yl vs. thiophen-3-yl isomerism ( vs. 8) alters electronic distribution and steric interactions, which may influence binding to aromatic π-systems in biological targets .

Functional Group Modifications: Carbamate vs. Nitrile/Ester: The carbamate group in the target compound may enhance metabolic stability compared to the nitrile () or ester () functionalities. Nitriles often increase cytotoxicity due to electrophilic reactivity . Sulfonamide vs. Ureido Groups: The sulfonamide in ’s analogue introduces acidity (pKa ~1–2) and hydrogen-bond donor capacity, contrasting with the neutral ureido groups in ’s compounds .

Biological Activity Trends :

- Anticancer Activity : The bipyridine-nitril compound () demonstrated cytotoxicity against MCF-7 cells (IC₅₀ ~12 µM), likely due to intercalation or kinase inhibition. The target compound’s thiophene-pyrazole-carbamate structure may exhibit similar mechanisms but lacks reported data .

- Enzyme Inhibition : Thiazolylmethylcarbamates () are designed to inhibit proteases, leveraging thiazole’s hydrogen-bonding and carbamate’s hydrolytic stability .

Q & A

Q. Key Parameters :

- Solvent polarity and temperature critically affect cyclization efficiency.

- Catalysts like triethylamine improve carbamate coupling .

Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

A combination of techniques ensures structural validation and purity assessment:

- ¹H/¹³C NMR : Confirm substitution patterns of the pyrazole and thiophene moieties (e.g., pyrazole C-3/C-5 methyl groups at δ 2.1–2.3 ppm; thiophene protons at δ 6.8–7.4 ppm) .

- IR Spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, S content (deviation <0.3% for high purity) .

- TLC Monitoring : Use n-hexane/ethyl acetate (1:1) with UV visualization to track reaction progress .

Advanced: How can researchers optimize reaction conditions to address low yields in the pyrazole-thiophene coupling step?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening : Test bases like K₂CO₃ (polar aprotic solvents) or phase-transfer catalysts (e.g., choline chloride-urea mixtures) to enhance nucleophilic substitution .

- Temperature Gradients : Perform reactions under microwave irradiation (80–100°C, 30 min) to accelerate kinetics .

- Solvent Effects : Replace ethanol with DMF or acetonitrile to improve solubility of bulky intermediates .

Q. Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, reflux | 52 | 90 |

| DMF, microwave | 78 | 95 |

Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:

Contradictions may arise from dynamic rotational isomerism or impurities. Methodological solutions:

Variable Temperature NMR : Perform experiments at –20°C to freeze conformational changes, simplifying splitting patterns .

2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating ¹H-¹³C couplings (e.g., distinguish thiophene C-2 vs. C-5 carbons) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈N₃O₂S⁺ requires m/z 292.1118) to rule out adducts .

Advanced: What methodologies are used to evaluate the biological activity of pyrazole-thiophene hybrids?

Answer:

While specific data for this compound is limited, general approaches include:

- Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria via disk diffusion (zone of inhibition ≥15 mm indicates activity) .

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina to predict mechanism .

Advanced: How can computational tools predict the environmental fate of this compound?

Answer:

Leverage frameworks from environmental chemistry projects (e.g., INCHEMBIOL):

Physicochemical Modeling : Use ACD/Labs Percepta to estimate logP (hydrophobicity) and biodegradation potential .

Ecotoxicity Profiling : Apply QSAR models to predict LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites .

Advanced: What strategies mitigate regioselectivity challenges during pyrazole ring functionalization?

Answer:

Control substituent placement via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.